Titanium tetraisopropanolate

Catalog No.
S568346
CAS No.
546-68-9
M.F
C12H28O4Ti
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium tetraisopropanolate

CAS Number

546-68-9

Product Name

Titanium tetraisopropanolate

IUPAC Name

propan-2-olate;titanium(4+)

Molecular Formula

C12H28O4Ti

Molecular Weight

284.22 g/mol

InChI

InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4

InChI Key

VXUYXOFXAQZZMF-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

Solubility

Sol in anhydrous ethanol, ether, benzene, chloroform

Synonyms

Isopropyl Alcohol Titanium(4+) Salt Titanium Isopropoxide (Ti(OC3H7)4) (7CI); 5N; 5N (titanate); A 1; A 1 (titanate); AKT 872; Bistrater H-NDH 510C; Isopropyl Orthotitanate; Isopropyl Titanate(IV) ((C3H7O)4Ti); NDH 510C; Orgatix TA 10; TA 10; TIPT; T

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

Catalyst:

  • Esterification and Transesterification Reactions

    Titanium tetraisopropanolate acts as an efficient catalyst for converting carboxylic acids to esters or transesterifying existing esters. This process is vital in the synthesis of various biofuels, pharmaceuticals, and fragrances [Source: Ataman Kimya, ].

  • Polyolefin Synthesis

    Research explores the potential of titanium tetraisopropanolate as a catalyst in the production of polyolefins, a class of polymers widely used in plastics and other industrial applications [Source: ScienceDirect, "Synthesis of polyolefins using titanium tetraisopropoxide as catalyst precursor", ].

Precursor for Advanced Materials:

  • Nano-sized Titanium Dioxide

    Titanium tetraisopropanolate serves as a precursor for synthesizing nano-sized titanium dioxide (TiO2) particles. These nanoparticles exhibit unique properties with applications in photocatalysis, solar cells, and drug delivery [Source: American Chemical Society, "Facile Synthesis of Mesoporous Anatase TiO2 Nanoparticles from Titanium Tetraisopropoxide", ].

  • Sol-Gel Coatings

    The sol-gel process utilizes titanium tetraisopropanolate to produce thin films and coatings with tailored properties like high thermal stability, corrosion resistance, and specific refractive indices. These coatings find applications in various fields, including optics, electronics, and microfluidics [Source: National Institute of Standards and Technology, "Sol-Gel Process", ].

Other Research Applications:

  • Adhesion Promoter

    Studies investigate the effectiveness of titanium tetraisopropanolate in enhancing the adhesion between different materials, such as paints, rubber, and plastics, to metal surfaces [Source: Ataman Kimya, ].

  • Glass Surface Treatments

    Research explores the use of titanium tetraisopropanolate in modifying glass surfaces to improve their functionalities for various applications, including self-cleaning properties and enhanced biocompatibility [Source: ScienceDirect, "Surface modification of glass substrates with titanium tetraisopropoxide for improved cell adhesion", ].

Titanium tetraisopropanolate, also known as titanium(IV) isopropoxide, is a chemical compound with the molecular formula C12H28O4Ti\text{C}_{12}\text{H}_{28}\text{O}_{4}\text{Ti} and a CAS number of 546-68-9. It appears as a colorless to light yellow liquid with an odor reminiscent of isopropyl alcohol. This compound is classified as a metal alkoxide and is known for its reactivity, particularly in organic synthesis and materials science. It serves as a precursor for various titanium-based materials and has applications in catalysis, particularly in asymmetric induction reactions .

In its role as a Lewis acid catalyst, TTIP accepts electron pairs from a substrate molecule, creating a temporary bond. This activation facilitates further reactions by lowering the activation energy barrier. The specific mechanism of action depends on the particular reaction being catalyzed.

For instance, in the Sharpless epoxidation, TTIP activates the peroxoacid oxidant, making it more electrophilic and facilitating the epoxidation of the allylic alcohol []. The bulky isopropoxide groups of TTIP are believed to contribute to the reaction's stereoselectivity by controlling the orientation of the reactants during the catalytic cycle [].

  • Hydrolysis: Reacts with water to produce titanium dioxide and isopropyl alcohol:
    Ti OCH CH 3 2 4+2H2OTiO2+4 CH3)2CHOH\text{Ti OCH CH 3 2 4}+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{ CH}_3)_2\text{CHOH}
  • Catalytic Reactions: It acts as a catalyst in various organic syntheses, including:
    • Synthesis of acyclic and allylic epoxy alcohols.
    • Diastereoselective reduction of alpha-fluoroketones.
    • Asymmetric allylation of ketones.
    • Synthesis of cyclopropylamines from aryl and alkenyl nitriles.
    • Racemic and enantioselective addition of nucleophiles to aldehydes, ketones, and imines .

Titanium tetraisopropanolate can be synthesized through several methods:

  • Direct Reaction: By reacting titanium tetrachloride with isopropanol in the presence of ammonia:
    TiCl4+4 CH3)2CHOHTi OCH CH 3 2 4+4HCl\text{TiCl}_4+4\text{ CH}_3)_2\text{CHOH}\rightarrow \text{Ti OCH CH 3 2 4}+4\text{HCl}
  • Sol-Gel Process: It can also be prepared using sol-gel techniques where excess water is added to a solution of the alkoxide in an alcohol, leading to the formation of titanium dioxide-based materials .

Titanium tetraisopropanolate has diverse applications, including:

  • Catalysis: Used extensively as a catalyst for organic reactions such as esterification, transesterification, and oxidation reactions.
  • Materials Science: Serves as a precursor for titanium dioxide thin films and porous titanosilicates, which are useful in ion-exchange processes for radioactive waste cleanup.
  • Organic Synthesis: Integral to the Sharpless epoxidation process for synthesizing chiral epoxides and involved in the Kulinkovich reaction for cyclopropane formation .

Interaction studies involving titanium tetraisopropanolate primarily focus on its reactivity with water and other solvents. The compound decomposes rapidly in the presence of moisture, releasing flammable isopropyl alcohol. Its interactions with oxidizing agents can lead to dangerous reactions, making it crucial to handle this compound under controlled conditions .

Titanium tetraisopropanolate shares similarities with other titanium alkoxides but exhibits unique properties that distinguish it from its counterparts. Below are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Titanium(IV) ethoxideTi OEt 4\text{Ti OEt }_4Used in sol-gel processes; less reactive than isopropoxide.
Titanium(IV) methoxideTi OMe 4\text{Ti OMe }_4More stable; commonly used for coatings and thin films.
Titanium(IV) butoxideTi OBu 4\text{Ti OBu }_4Similar catalytic properties; bulkier alkyl group affects reactivity.

Uniqueness of Titanium Tetraisopropanolate: This compound's ability to catalyze asymmetric reactions and its role in producing nanosized titanium dioxide make it particularly valuable in both industrial applications and research settings. Its reactivity profile also necessitates careful handling compared to other titanium alkoxides .

Physical Description

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air.
Liquid

Color/Form

Light-yellow liquid
Colorless to light-yellowish fluid

Boiling Point

220 °C @ 760 mm Hg

Vapor Density

9.8 (AIR= 1)

Density

0.9711 @ 20 °C/4 °C

Melting Point

Approx 20 °C

UNII

76NX7K235Y

GHS Hazard Statements

Aggregated GHS information provided by 1258 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 1258 companies. For more detailed information, please visit ECHA C&L website;
Of the 32 notification(s) provided by 1202 of 1258 companies with hazard statement code(s):;
H226 (78.54%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (62.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (19.38%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

546-68-9
53339-36-9

Wikipedia

Titanium_isopropoxide

Methods of Manufacturing

Reaction of titanium tetrachloride with isopropanol.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, titanium(4+) salt (4:1): ACTIVE
IN FLUE GAS SORBENT
IN ADHESIVE, CONTROLLED-RELEASE PESTICIDE
... IN DENTAL COMPOSITIONS ... TO BOND TO ENAMEL.

Stability Shelf Life

FUMES IN AIR

Dates

Modify: 2023-08-15

Explore Compound Types